3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(3-fluorophenyl)pyridazine
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Overview
Description
3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(3-fluorophenyl)pyridazine is a complex organic compound characterized by its unique structure, which includes a cyclopenta[d][1,3]thiazole ring, a piperazine moiety, and a fluorophenyl group attached to a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(3-fluorophenyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d][1,3]thiazole intermediate, which is then coupled with a piperazine derivative. The final step involves the introduction of the fluorophenyl group to the pyridazine ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions, thereby improving the overall yield and reducing production time.
Chemical Reactions Analysis
Types of Reactions
3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(3-fluorophenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(3-fluorophenyl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(3-fluorophenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various physiological effects, depending on the target and the biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one
- 2-Amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one
Uniqueness
Compared to similar compounds, 3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(3-fluorophenyl)pyridazine stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H22FN5S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole |
InChI |
InChI=1S/C21H22FN5S/c22-16-4-1-3-15(13-16)17-7-8-20(25-24-17)27-11-9-26(10-12-27)14-21-23-18-5-2-6-19(18)28-21/h1,3-4,7-8,13H,2,5-6,9-12,14H2 |
InChI Key |
XYYHMEFMOSJEQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)CN3CCN(CC3)C4=NN=C(C=C4)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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